4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

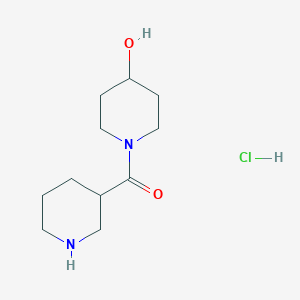

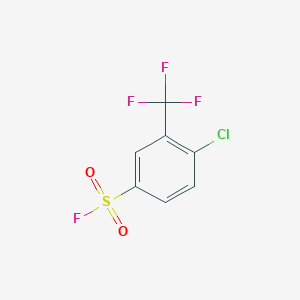

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3Cl2F3O2S . It is used as an intermediate in the production of pesticides and dyes .

Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

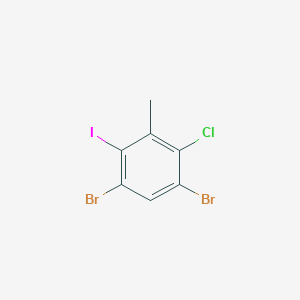

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a benzenesulfonyl group . The average mass of the molecule is 279.064 Da and the monoisotopic mass is 277.918274 Da .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .科学研究应用

Organic Synthesis

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride: is a valuable reagent in organic synthesis. It acts as a sulfonylating agent, introducing the sulfonyl group into organic molecules. This compound is particularly useful in the synthesis of sulfonamides and sulfonyl fluorides, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the surface properties of various materials. By introducing sulfonyl fluoride groups onto the surface, it can alter the hydrophobicity, which is beneficial for creating water-resistant coatings or modifying the surface energy of polymers .

Peptide Chemistry

The compound finds application in peptide chemistry, where it is used for the modification of amino acids and peptides. The sulfonyl fluoride group can act as a protecting group or be used to modify the side chains of amino acids, thus influencing the structure and function of peptides .

Analytical Chemistry

In analytical chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used as a derivatization agent for the analysis of various compounds by techniques such as gas chromatography or mass spectrometry. It helps in increasing the volatility or stability of the analytes .

Catalysis

This compound can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to introduce sulfonyl groups can be harnessed to catalyze transformations that require the transfer of these groups, enhancing reaction efficiency .

Medicinal Chemistry

In medicinal chemistry, the sulfonyl fluoride group is of interest for the development of covalent inhibitors. These inhibitors can form a stable bond with their target enzymes, leading to the development of drugs with prolonged activity .

Environmental Science

The compound’s reactivity with moisture and its potential to release fluoride ions can be utilized in environmental science for the removal of pollutants. It can be part of systems designed to neutralize or decompose hazardous substances .

Polymer Chemistry

Lastly, in polymer chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used to introduce sulfonyl fluoride groups into polymers. This modification can impart unique properties such as flame retardancy or chemical resistance to the polymers .

安全和危害

Contact with this compound can cause severe skin burns and eye damage . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, immediate medical attention is required . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .

作用机制

Target of Action

It is known that sulfonyl fluorides can act as electrophilic agents, reacting with nucleophilic sites in biological targets .

Mode of Action

Sulfonyl fluorides, in general, are known to react with nucleophilic amino acids in proteins, such as serine, threonine, and tyrosine residues . This can lead to the modification of these proteins and potentially alter their function.

属性

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRBBYQZMBMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)